Rosaramicin Exhibits Superior In Vitro Potency Against Neisseria gonorrhoeae Compared to Erythromycin, Josamycin, and Clindamycin
Rosaramicin demonstrates superior potency against Neisseria gonorrhoeae, including β-lactamase-producing strains, when directly compared to erythromycin, josamycin, and clindamycin [1]. The activity ranking was rosamicin > erythromycin > josamycin/clindamycin, and this activity was independent of β-lactamase production [1].
| Evidence Dimension | In vitro activity (rank order) |
|---|---|
| Target Compound Data | Rosamicin: most active |
| Comparator Or Baseline | Erythromycin: intermediate activity; Josamycin/Clindamycin: least active |
| Quantified Difference | Rank order: Rosamicin > Erythromycin > Josamycin/Clindamycin |
| Conditions | Agar dilution method against β-lactamase-negative and β-lactamase-positive N. gonorrhoeae strains |
Why This Matters
This data directly informs the selection of a macrolide for research on gonococcal infections where erythromycin would be suboptimal.
- [1] Biddle JW, Thornsberry C. In vitro activity of rosamicin, josamycin, erythromycin, and clindamycin against beta-lactamase-negative and beta-lactamase-positive strains of Neisseria gonorrhoeae. Antimicrob Agents Chemother. 1979;15(2):243-245. View Source
